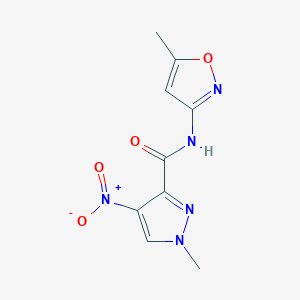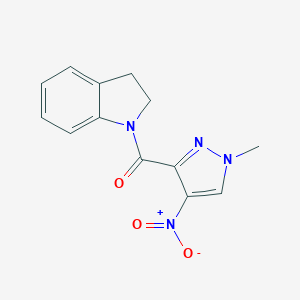
1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline, also known as NMI, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. NMI is a small molecule inhibitor that has been shown to have a variety of effects on biological systems, making it a promising tool for studying cellular processes and disease mechanisms.
作用機序
The mechanism of action of 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline involves its ability to bind to the active site of target enzymes, inhibiting their activity. This can lead to downstream effects on cellular signaling pathways, ultimately affecting cellular behavior and function. The specificity of this compound for certain enzymes makes it a valuable tool for studying specific pathways and processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models, making it a potential therapeutic for metabolic diseases.
実験室実験の利点と制限
One of the main advantages of using 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline in lab experiments is its specificity for certain enzymes and pathways, allowing for targeted studies of specific cellular processes. Additionally, its small size and ease of synthesis make it a valuable tool for chemical biology studies. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline. One area of interest is its potential as a therapeutic agent for cancer and metabolic diseases. Additionally, further studies on its mechanism of action and specificity for different enzymes could lead to the development of more targeted inhibitors. Finally, the development of new synthetic methods for this compound and related compounds could lead to improved tools for studying cellular processes and disease mechanisms.
合成法
The synthesis of 1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline involves several steps, starting with the reaction of 4-nitro-1-methyl-1H-pyrazole with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with indoline in the presence of a base to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for research.
科学的研究の応用
1-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)indoline has been used extensively in scientific research to study a variety of biological processes. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which are involved in a wide range of cellular signaling pathways. This makes this compound a valuable tool for studying the mechanisms of these pathways and their role in disease processes.
特性
分子式 |
C13H12N4O3 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
2,3-dihydroindol-1-yl-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C13H12N4O3/c1-15-8-11(17(19)20)12(14-15)13(18)16-7-6-9-4-2-3-5-10(9)16/h2-5,8H,6-7H2,1H3 |
InChIキー |
NQNNUFHKYVMUPO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-({[(3,4,5-triethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B279588.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N'-(phenylacetyl)thiourea](/img/structure/B279589.png)
![6-amino-4-(4-bromophenyl)-3-tert-butyl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B279591.png)
![3-({[4-(5-Chloro-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B279593.png)
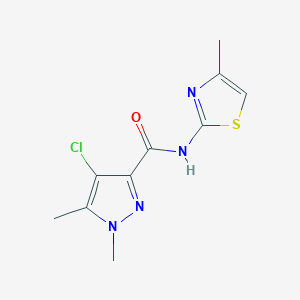
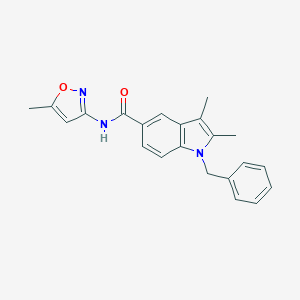
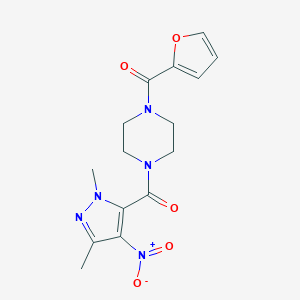
![[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-yl]-pyrazol-1-ylmethanone](/img/structure/B279598.png)
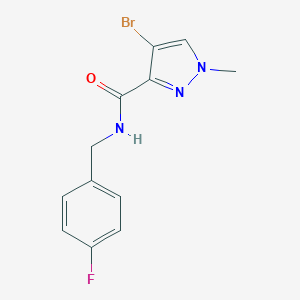
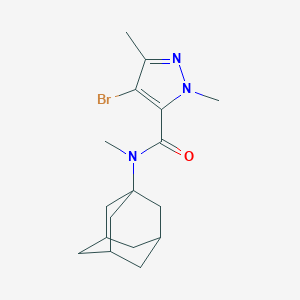
![(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279606.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B279608.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-methylindoline](/img/structure/B279609.png)
